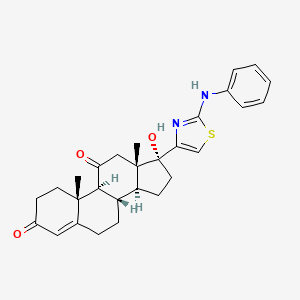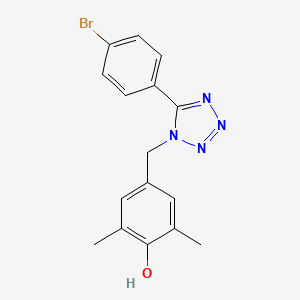
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is a complex organic compound that features a phenol group substituted with a bromophenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium or copper catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the bromophenyl group yields phenyl derivatives .
Scientific Research Applications
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets. The bromophenyl-tetrazole moiety can interact with various enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-bromo-: Similar in structure but lacks the tetrazole moiety.
Phenol, 2,6-dimethyl-: Similar in structure but lacks the bromophenyl-tetrazole moiety.
4-Bromophenyl-tetrazole: Contains the bromophenyl-tetrazole moiety but lacks the phenol group.
Uniqueness
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is unique due to the combination of the phenol group with the bromophenyl-tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
104186-20-1 |
|---|---|
Molecular Formula |
C16H15BrN4O |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3 |
InChI Key |
XIWVPSOJHXCXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


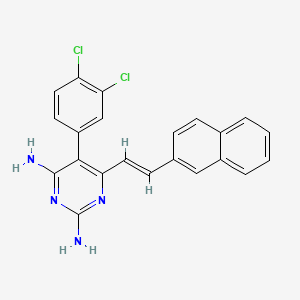
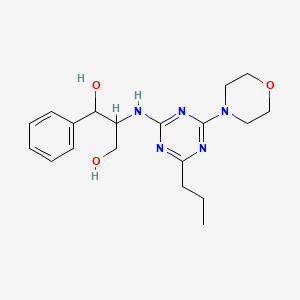
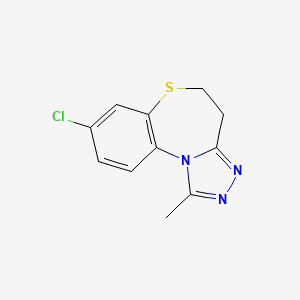



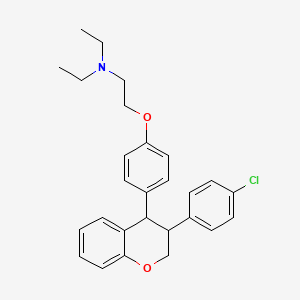

![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)


